Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate
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Overview
Description
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate is a complex organic compound belonging to the class of pyrazino[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazino-pyrimidine core fused with a phenyl group and an ethyl ester moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate typically involves the condensation of aminopyrazine with triethyl methanetricarboxylate. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain the desired temperature, pressure, and pH levels. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazino-pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
4-Hydroxy-2-quinolones: Exhibits similar structural features and biological activities.
The uniqueness of this compound lies in its specific structural arrangement and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
18472-23-6 |
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Molecular Formula |
C18H17N3O4 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate |
InChI |
InChI=1S/C18H17N3O4/c1-3-24-18(23)12(2)25-16-15(13-7-5-4-6-8-13)17(22)21-10-9-19-11-14(21)20-16/h4-12H,3H2,1-2H3 |
InChI Key |
AZQOYOOXFMMBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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